(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.161. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 5H-benzo[a]phenoxazin-5-one derivatives involved condensation reactions and highlighted the utility of bromo and chloro substitutions in heterocyclic chemistry. This process exemplifies the type of synthetic chemistry that might be relevant to (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Another study detailed the synthesis of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine, showcasing the structural complexity and potential for creating compounds with unique chemical properties (Saldías, Palominos, Pizarro, & Vega, 2020).
Potential Applications
Novel synthetic pathways for 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones were reported, indicating the versatility of these compounds in creating diverse heterocyclic frameworks. Such frameworks could be foundational for applications in materials science or as intermediates in the synthesis of more complex molecules (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
The synthesis and antioxidant properties of certain derivatives were investigated, highlighting the potential of these compounds in applications requiring antioxidant activity. This suggests that structurally similar compounds, such as this compound, might also possess interesting biological or chemical properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(18)17-7-5-9(8-17)19-12-2-1-6-15-16-12/h1-4,6,9H,5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLWFBZEYFCMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.